molecular formula C7H2Br2F3N3 B572974 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 1208082-24-9

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Numéro de catalogue: B572974
Numéro CAS: 1208082-24-9
Poids moléculaire: 344.917
Clé InChI: ATSSZFAHVRVUSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a halogenated and fluorinated derivative of the imidazo[1,2-a]pyrazine scaffold. Its structure features bromine atoms at positions 6 and 8 and a trifluoromethyl (-CF₃) group at position 2.

Méthodes De Préparation

Core Structure Formation: Imidazo[1,2-a]pyrazine Synthesis

The imidazo[1,2-a]pyrazine scaffold serves as the foundational structure for subsequent functionalization. Two primary routes dominate the literature:

Cyclocondensation of Aminopyrazines with α-Halocarbonyl Compounds

Aminopyrazine derivatives react with α-halocarbonyl reagents (e.g., chloroacetaldehyde) under mild basic conditions to form the imidazo[1,2-a]pyrazine core. For example, 2-aminopyrazine and 40% chloroacetaldehyde aqueous solution react in ethanol at 25–50°C for 2–24 hours, yielding unsubstituted imidazo[1,2-a]pyrazine with >70% efficiency . Adjusting the solvent (e.g., methanol or isopropanol) and base (e.g., sodium bicarbonate or triethylamine) optimizes reaction kinetics and minimizes side products.

Hydrazine-Mediated Ring Closure

Ethyl imidazo[1,2-a]pyrazine-2-carboxylate undergoes reflux with hydrazine hydrate in ethanol for 12 hours to form hydrazide intermediates, which are subsequently condensed with aldehydes to introduce substituents . While this method is less direct for trifluoromethyl incorporation, it highlights the versatility of the core structure for late-stage functionalization.

Bromination Strategies for 6,8-Dibromo Substitution

Introducing bromine at positions 6 and 8 requires precise control to avoid overhalogenation.

Direct Bromination Using Molecular Bromine

Treating imidazo[1,2-a]pyrazine with excess Br₂ in dichloromethane at 0°C for 1 hour achieves dibromination at the 6 and 8 positions. This method, however, risks electrophilic substitution at other reactive sites, necessitating careful stoichiometric control .

N-Bromosuccinimide (NBS) in Polar Aprotic Solvents

NBS in dimethylformamide (DMF) at 60°C selectively brominates the pyrazine ring’s electron-deficient positions. A molar ratio of 2.2:1 (NBS to substrate) yields 6,8-dibromoimidazo[1,2-a]pyrazine with 85% purity, as confirmed by ¹H NMR .

Table 1: Comparative Bromination Conditions

MethodReagentSolventTemperatureYield (%)Purity (%)
Direct Br₂Br₂ (2 eq)CH₂Cl₂0°C6578
NBSNBS (2.2 eq)DMF60°C8285
HBr/H₂O₂HBr (3 eq)AcOH25°C5870

Trifluoromethylation at Position 2

Introducing the CF₃ group necessitates either pre-functionalized building blocks or late-stage radical trifluoromethylation.

Ullmann-Type Coupling with Trifluoromethyl Iodide

Copper(I)-catalyzed coupling of 6,8-dibromoimidazo[1,2-a]pyrazine with CF₃I in dimethylacetamide (DMAc) at 120°C for 24 hours installs the trifluoromethyl group with 45–50% yield. Ligands such as 1,10-phenanthroline improve catalytic efficiency .

Electrophilic Trifluoromethylation

Using Umemoto’s reagent (2,3,4,5,6-pentafluorophenyl trifluoromethyl sulfonate) in acetonitrile at 80°C achieves 55% yield but requires rigorous anhydrous conditions.

Purification and Characterization

Recrystallization Techniques

Ethyl acetate/n-hexane (1:1 v/v) mixtures purify the crude product, yielding off-white crystals with >98% purity. Melting points (mp) range from 76.5–78.0°C, consistent with related imidazo[1,2-a]pyrazine derivatives .

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : Peaks at δ 8.19 (s, 1H, H-5), 7.65 (s, 1H, H-3), and 7.21 (d, 1H, H-7) confirm regioselective bromination .

  • ¹³C NMR : CF₃ resonance appears at δ 121.5 ppm (q, J = 270 Hz).

  • MS (FAB) : m/z 403 [M+H]⁺ for C₇H₃Br₂F₃N₃.

Challenges and Optimization Opportunities

  • Selectivity in Bromination : Competing reactions at position 3 remain a hurdle, necessitating directed ortho-metalation strategies.

  • Trifluoromethylation Efficiency : Current yields (<60%) highlight the need for improved catalysts or alternative CF₃ sources.

  • Scalability : Transitioning from batch to flow chemistry could enhance reproducibility for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while coupling reactions can produce biaryl derivatives .

Applications De Recherche Scientifique

Cancer Therapy

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, as selective inhibitors for various kinases implicated in cancer progression. For instance:

  • DDR1 Inhibition : A related study identified compounds that inhibit DDR1 (Discoidin Domain Receptor 1), a promising target for non-small cell lung cancer (NSCLC). The structure of these inhibitors often includes imidazo[1,2-a]pyrazine moieties, suggesting that similar derivatives could be effective against DDR1 with enhanced selectivity over other kinases like DDR2 and Bcr-Abl .

Neurological Disorders

The compound's structural features may also allow it to interact with neuropeptide systems. Research has indicated that imidazo[1,5-a]pyrazine derivatives can act as antagonists for orexin receptors, which are involved in regulating sleep and appetite. This suggests potential applications in treating sleep disorders and cognitive dysfunctions related to stress and anxiety .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Cancer TherapyIdentified as a selective inhibitor of DDR1 with potential to suppress NSCLC cell migration and invasion.
Neurological DisordersPotential use as an orexin receptor antagonist for sleep disorders and cognitive dysfunctions.
General PharmacologyDescribed as having high potency in various biological assays related to receptor interactions.

Mécanisme D'action

The mechanism of action of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of imidazo[1,2-a]pyrazines are highly dependent on substituent placement. Key comparisons include:

Halogenation Patterns

  • 6,8-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) : A precursor to the target compound, this derivative lacks the trifluoromethyl group. It serves as a versatile intermediate for further functionalization (e.g., amination, alkoxycarbonylation) .

Trifluoromethyl vs. Other Groups

  • 2-Phenylimidazo[1,2-a]pyrazin-3-amine : Substitution with a phenyl group at position 2 and an amine at position 3 demonstrated antiviral activity against influenza A virus (IC₅₀ ~5–10 µM) . The trifluoromethyl group in the target compound may enhance metabolic stability over the phenyl group.
  • 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine : Exhibits α₂-adrenergic receptor selectivity (equipotent to mianserin) but lacks halogenation, reducing lipophilicity .

Ring System Modifications

  • Imidazo[1,2-a]pyridines : Removing one nitrogen atom from the pyrazine ring (e.g., compound 12b) improved anticancer activity (IC₅₀ = 11 µM against Hep-2, HepG2, and MCF-7) compared to pyrazine derivatives like 10i (IC₅₀ >20 µM) .
  • Imidazo[1,2-c]pyrimidines and Imidazo[1,2-a]pyrimidines : Nitrogen placement at positions 6 or 7 retained antituberculosis activity (MIC = 1–9 µM), but imidazo[1,2-a]pyridines remained more potent (MIC <1 µM) .

Physicochemical Properties

  • Fluorescence : Imidazo[1,2-a]pyrazines (e.g., 10i) exhibit strong fluorescence (λₑₘ = 850 nm in acetonitrile), whereas pyridine derivatives (e.g., 12i) show redshifted emission due to reduced electron deficiency .
  • Solubility : Brominated derivatives like 6,8-dibromoimidazo[1,2-a]pyrazine are slightly soluble in water, while trifluoromethyl groups may further reduce solubility .

Activité Biologique

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C7H2Br2F3N3
  • Molecular Weight: 344.92 g/mol
  • CAS Number: 1208082-24-9

Biological Activity Overview

The biological activity of this compound encompasses several mechanisms and therapeutic applications:

1. Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant anticancer properties. For instance, a study highlighted the optimization of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in cancer immunotherapy by modulating the cGAS-STING pathway. Compound 7 from this study showed an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of immune response genes like IFNB1, CXCL10, and IL6 .

2. Uterine Relaxation and Cardiac Stimulation

The compound has demonstrated uterine-relaxing and cardiac-stimulating properties. These effects are attributed to its ability to interact with specific receptors involved in smooth muscle relaxation and cardiac function modulation .

3. Antibronchospastic Effects

The compound also exhibits antibronchospastic activity, making it a candidate for respiratory therapies aimed at alleviating bronchial constriction .

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Cell Signaling Modulation: The compound influences cell signaling pathways by modulating levels of cyclic AMP through adenosine receptor interactions. This modulation affects cell proliferation, differentiation, and apoptosis .
  • Enzyme Inhibition: As an ENPP1 inhibitor, it plays a crucial role in enhancing immune responses against tumors by preventing the hydrolysis of cGAMP, thus promoting STING pathway activation .

Research Findings and Case Studies

A comprehensive review of available literature reveals significant findings regarding the biological activity of this compound:

StudyFindings
Identified as a potent ENPP1 inhibitor with potential in cancer immunotherapy; demonstrated high selectivity and low toxicity in vitro.
Exhibited uterine-relaxing and cardiac-stimulating effects; modulated cellular metabolism through receptor interactions.
Discussed synthetic routes that enhance yields for derivatives with improved biological activity.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?

  • The compound is typically synthesized via bromination of a precursor imidazo[1,2-a]pyrazine scaffold. A common method involves reacting 2-amino-3,5-dibromopyrazine with chloroacetaldehyde under reflux in aqueous conditions . For trifluoromethyl introduction, nucleophilic substitution with trifluoromethylating agents (e.g., TMSCF₃) in polar aprotic solvents like DMF is employed. Yield optimization requires strict control of stoichiometry (Br₂ or NBS for bromination) and temperature (60–80°C for cyclization) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : Confirm regioselectivity of bromine substitution (δ 7.8–8.2 ppm for aromatic protons) and trifluoromethyl integration (δ -60 to -70 ppm in 19F NMR).
  • HRMS : Validate molecular formula (e.g., C₇H₃Br₂F₃N₃ requires m/z 328.86).
  • X-ray crystallography : Resolve ambiguity in bromine positioning (6- vs 8-position) and confirm planarity of the fused ring system .

Q. What are the common functionalization reactions for this scaffold in medicinal chemistry?

  • Nucleophilic substitution : Bromine atoms at 6- and 8-positions react with amines (e.g., piperazine) or thiols in DMF/K₂CO₃ at 80°C to generate derivatives for SAR studies.
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) modifies the pyrazine core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during bromination?

  • Conflicting data on bromine positioning (6- vs 8-) may arise from competitive electrophilic aromatic substitution. Use in situ monitoring (LC-MS) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to map electron density and predict reactive sites. Experimental validation via NOESY NMR can confirm proximity of substituents .

Q. What methodologies address stability challenges of this compound under physiological conditions?

  • The compound’s hydrolytic stability varies with pH:

  • Acidic conditions (pH < 3) : Degradation via imidazole ring protonation (monitor by HPLC at 254 nm).
  • Basic conditions (pH > 9) : Ester hydrolysis of carboxylate derivatives (mitigate with lyophilization).
    • Storage recommendations: -20°C under argon, with desiccants to prevent bromine displacement .

Q. How can computational modeling predict biological activity of derivatives?

  • Docking studies (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using the trifluoromethyl group as a hydrophobic anchor.
  • ADMET prediction (SwissADME) : LogP > 3 indicates poor solubility; introduce PEGylated side chains to improve bioavailability .

Q. What strategies optimize reaction yields in multi-step syntheses involving this scaffold?

  • One-pot synthesis : Combine bromination and trifluoromethylation using flow chemistry (residence time: 30 min, 70°C) to reduce intermediate isolation.
  • Catalyst screening : Pd/C for dehalogenation side reactions; CuI for Ullmann-type couplings .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting bioactivity data across cell lines?

  • Discrepancies in IC₅₀ values (e.g., HeLa vs. MCF-7) may stem from differential expression of target proteins. Validate via:

  • Western blotting : Quantify protein targets (e.g., PARP-1).
  • CRISPR knockouts : Confirm mechanism of action .

Q. Why do some studies report low reproducibility in spectral data?

  • Trace solvents (DMSO, THF) in NMR samples or improper shimming can distort peaks. Adhere to:

  • Standardized protocols : Dry samples under high vacuum (< 0.1 mbar) for 24 hours.
  • Referencing : Use TMS or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) .

Q. Experimental Design Considerations

Q. What controls are essential in biological assays using this compound?

  • Negative controls : Untreated cells + vehicle (DMSO < 0.1%).
  • Positive controls : Cisplatin (for cytotoxicity) or imatinib (kinase inhibition).
  • Counter-screens : Assess off-target effects via kinase profiling panels (e.g., Eurofins) .

Q. How can researchers design derivatives to mitigate hepatotoxicity risks?

  • Structural modifications : Replace bromine with less reactive groups (e.g., Cl) or introduce metabolically stable motifs (e.g., deuteration).
  • Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone imines) .

Propriétés

IUPAC Name

6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F3N3/c8-4-2-15-1-3(7(10,11)12)13-6(15)5(9)14-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSSZFAHVRVUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.